molecular formula C8H9BrO3 B1268611 3-Bromo-4,5-dimethoxyphenol CAS No. 93092-14-9

3-Bromo-4,5-dimethoxyphenol

Cat. No.: B1268611
CAS No.: 93092-14-9
M. Wt: 233.06 g/mol
InChI Key: KOUSUSBFSYVBFK-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and methoxy groups attached to a phenolic ring

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-dimethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2). These interactions are crucial as they help in modulating the cellular response to oxidative damage by enhancing the production of antioxidant enzymes . Additionally, this compound may inhibit or activate specific signaling pathways, thereby influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as HO-1 . This activation helps protect cells from oxidative stress-induced damage. Furthermore, it has been shown to modulate the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which are key signaling molecules involved in inflammation . Additionally, this compound enhances the nuclear localization of Nrf2, promoting the expression of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions and continues to exert its protective effects against oxidative stress over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing oxidative damage and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces inflammation and oxidative stress without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione synthetase, which is involved in the synthesis of reduced glutathione, a critical antioxidant . By enhancing the production of glutathione, this compound helps maintain cellular redox balance and protects cells from oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the bromination of 4,5-dimethoxyphenol using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like chloroform. The reaction typically proceeds under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 4,5-dimethoxyphenol.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4,5-dimethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-Bromo-3,5-dimethoxyphenol
  • 2,6-Dibromo-3,5-dimethoxyphenol
  • 2,4,6-Tribromo-3,5-dimethoxyphenol

Comparison: 3-Bromo-4,5-dimethoxyphenol is unique due to the specific positioning of the bromine and methoxy groups on the phenolic ring. This arrangement influences its chemical reactivity and biological activity compared to other brominated dimethoxyphenols. For instance, 2,6-dibromo-3,5-dimethoxyphenol has different steric and electronic properties, leading to variations in its reactivity and applications .

Properties

IUPAC Name

3-bromo-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUSUSBFSYVBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348875
Record name 3-bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93092-14-9
Record name 3-bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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